Diethyl 2-[3-(2,6-dimethylphenoxy)propyl]propanedioate
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Overview
Description
Diethyl 2-[3-(2,6-dimethylphenoxy)propyl]propanedioate is an organic compound with the molecular formula C18H26O5. It is a diester derivative of malonic acid, featuring a phenoxy group substituted with two methyl groups. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[3-(2,6-dimethylphenoxy)propyl]propanedioate typically involves the esterification of malonic acid with ethanol in the presence of a strong acid catalyst, followed by the alkylation of the resulting diethyl malonate with 3-(2,6-dimethylphenoxy)propyl bromide. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[3-(2,6-dimethylphenoxy)propyl]propanedioate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Major Products
Oxidation: Produces diethyl 2-[3-(2,6-dimethylphenoxy)propyl]malonate.
Reduction: Yields diethyl 2-[3-(2,6-dimethylphenoxy)propyl]propanediol.
Substitution: Forms various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-[3-(2,6-dimethylphenoxy)propyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-[3-(2,6-dimethylphenoxy)propyl]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and ester functionalities play crucial roles in its binding affinity and activity. The pathways involved may include:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites.
Receptor Modulation: Modulates receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
- Diethyl [3-(4-chloro-2,6-dimethylphenoxy)propyl]malonate
Uniqueness
Diethyl 2-[3-(2,6-dimethylphenoxy)propyl]propanedioate is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
diethyl 2-[3-(2,6-dimethylphenoxy)propyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-5-21-17(19)15(18(20)22-6-2)11-8-12-23-16-13(3)9-7-10-14(16)4/h7,9-10,15H,5-6,8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXYTHUZYWHDLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=C(C=CC=C1C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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